Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate
Overview
Description
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C₁₁H₁₈F₂N₂O₂ and a molecular weight of 248.27 g/mol It is characterized by its spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent and a tert-butyl esterifying agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, influencing their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Similar spirocyclic structure but lacks the fluorine atoms.
Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: Another spirocyclic compound with different substitution patterns
Uniqueness
Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate is unique due to the presence of two fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and can significantly influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-1,7-diazaspiro[3.4]octane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-5-4-10(7-15)11(12,13)6-14-10/h14H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPRNRPYIYPRAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C(CN2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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